molecular formula C11H14ClNS B2365057 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride CAS No. 2402838-84-8

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride

Cat. No. B2365057
CAS RN: 2402838-84-8
M. Wt: 227.75
InChI Key: UMIURZZBNQJNCX-UHFFFAOYSA-N
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Description

2-(2-Methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride is a chemical compound with the CAS Number: 2309571-54-6 . It has a molecular weight of 213.73 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NS.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Antimicrobial and Antifungal Activity

A study synthesized a series of compounds, including 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, which are structurally related to 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine hydrochloride. These compounds were tested for their antimicrobial and antifungal properties, showing activities comparable to standard medicinal compounds like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

DNA Binding and Nuclease Activity

Research on Cu(II) complexes with ligands, including N-((1-methyl-1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, showed significant DNA binding propensity. These complexes exhibited minor structural changes in calf thymus DNA, suggesting potential applications in DNA-related research and therapy (Kumar et al., 2012).

Synthesis and Characterization of Derivatives

Studies have focused on synthesizing and characterizing derivatives of benzothiazole amides and ureas, which are structurally similar to 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine hydrochloride. These derivatives were tested for their inhibition activity against enzymes like acetylcholinesterase and butyrylcholinesterase, showing promising results (Pejchal, Štěpánková, & Drabina, 2011).

Catalytic Applications

Research involving chiral (imino)pyridine/phosphine palladium(II) complexes, using ligands like N-((pyridin-2-yl)methylene)ethanamine, has been conducted to explore their potential as catalysts in chemical reactions like methoxycarbonylation of styrene. This demonstrates the role of similar compounds in facilitating important chemical transformations (Ngcobo et al., 2021).

Histamine Receptor Antagonism

Compounds structurally related to 2-(2-Methyl-1-benzothiophen-3-yl)ethanamine hydrochloride, specifically 2-[2-(phenylamino)thiazol-4-yl]ethanamine derivatives, have been studied for their histamine H1 receptor antagonistic activity. These compounds showed varying degrees of antagonistic activity, indicating potential therapeutic applications (Walczyński et al., 1999).

Protection Against Toxicity in Astrocytes

A derivative, (1R)-1-benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride (T-588), was studied for its protective effect against sodium nitroprusside-induced mitochondrial dysfunction and cell injury in astrocytes, suggesting neuroprotective applications (Phuagphong et al., 2004).

Synthesis of Amorphous Diarylethenes

Research on the synthesis of amorphous diarylethenes, including derivatives of 2-methyl-1-benzothiophen-3-yl, indicates their potential in photochemical applications. These compounds demonstrated reversible photocyclization reactions in the amorphous state, relevant for material sciences (Kim, Kawai, & Irie, 2000).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific safety hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS.ClH/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIURZZBNQJNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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